molecular formula C23H29NO4 B8389234 Tert-butyl 4-[4-(benzyloxy)phenoxy]piperidine-1-carboxylate

Tert-butyl 4-[4-(benzyloxy)phenoxy]piperidine-1-carboxylate

Cat. No. B8389234
M. Wt: 383.5 g/mol
InChI Key: HOGWEQZFXYVUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[4-(benzyloxy)phenoxy]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H29NO4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

tert-butyl 4-(4-phenylmethoxyphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C23H29NO4/c1-23(2,3)28-22(25)24-15-13-21(14-16-24)27-20-11-9-19(10-12-20)26-17-18-7-5-4-6-8-18/h4-12,21H,13-17H2,1-3H3

InChI Key

HOGWEQZFXYVUGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diisopropyl azodicarboxylate (2.36 mL) was added to a solution of 4-(benzyloxy)phenol (2.0 g), tert-butyl 4 hydroxypiperidine-1-carboxylate (2.41 g) and triphenylphosphine (3.67 g) in dichloromethane (30 mL). The reaction mixture was stirred at ambient temperature for 18 hours and then concentrated at reduced pressure. This resulting mixture was purified by silica column chromatography, eluting with a gradient of 0 to 20% ethyl acetate in hexane to give tert-butyl 4-[4-(benzyloxy)phenoxy]piperidine-1-carboxylate as a light orange oil (3.25 g); NMR Spectrum: (CDCl3) 1.47 (s, 9H), 1.65-1.77 (m, 2H), 1.83-1.93 (m, 2H), 3.24-3.34 (m, 2H), 3.65-3.76 (m, 2H), 4.27-4.35 (m, 1H), 5.01 (s, 2H), 6.80-6.93 (m, 4H), 7.28-7.45 (m, 5H); Mass Spectrum: (M-tBuOCO)+H+ 284.
Quantity
2.36 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Triphenylphosphine (917 mg) was added to a solution of N-tert-butoxycarbonyl-4-hydroxypiperidine (A, 704 mg), 4-benzyloxyphenol (700 mg) and diethyl azodicarboxylate (609 mg) in tetrahydrofuran (20 mL) at room temperature. After stirring at room temperature for 14 hr, the reaction mixture was concentrated in vacuo. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9, v/v) to give the titled compound (703 mg) as a colorless oil: 1H NMR (400 MHz, CDCl3) δ 1.47 (s, 9H), 1.72 (m, 2H), 1.88 (m, 2H), 3.29 (ddd, J=3.9, 7.8, 12.5 Hz, 2H), 3.70 (m, 2H), 4.32 (quintet, J=3.9 Hz, 1H), 5.01 (s, 2H), 6.84-6.91 (m, 4H), and 7.32-7.43 (m, 5H).
Quantity
917 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
609 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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